molecular formula C19H17Cl2FN2O2S B11487669 1-(3,4-dichlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

1-(3,4-dichlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11487669
M. Wt: 427.3 g/mol
InChI Key: XCQONGMZFUUIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with dichlorophenyl, fluorobenzenesulfonyl, and dimethylamine groups. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps, including the formation of the pyrrole ring and subsequent substitution reactions. Common synthetic routes include:

    Formation of the Pyrrole Ring: This step often involves the reaction of a suitable precursor with an amine under acidic or basic conditions.

    Substitution Reactions:

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, sulfonyl chlorides, and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted pyrrole derivatives.

Scientific Research Applications

1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in medicine or biology.

Comparison with Similar Compounds

1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE can be compared with other similar compounds, such as:

The uniqueness of 1-[(3,4-DICHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17Cl2FN2O2S

Molecular Weight

427.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H17Cl2FN2O2S/c1-11-12(2)24(10-13-3-8-16(20)17(21)9-13)19(23)18(11)27(25,26)15-6-4-14(22)5-7-15/h3-9H,10,23H2,1-2H3

InChI Key

XCQONGMZFUUIHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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